molecular formula CH5N3O5S-2 B13779247 2-Hydroxyguanidine;sulfate

2-Hydroxyguanidine;sulfate

Cat. No.: B13779247
M. Wt: 171.14 g/mol
InChI Key: BLRHRRUXPXRAAM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyguanidine sulfate is a chemical compound with the molecular formula CH5N3O · 1/2H2SO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a white crystalline solid that is soluble in water and has significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyguanidine sulfate typically involves the reaction of hydroxylamine with guanidine derivatives. One common method is the reaction of hydroxylamine sulfate with guanidine carbonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyguanidine sulfate can be achieved through a continuous production process. This method involves the reaction of hydroxylamine sulfate with guanidine carbonate in a continuous reactor, allowing for the efficient and large-scale production of the compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Hydroxyguanidine sulfate involves its interaction with nitric oxide to form a stable adduct. This adduct acts as a potent vasodilator, leading to the relaxation of blood vessels. The compound also undergoes oxidation to produce reactive oxygen species, which play a role in its antitumor activity .

Properties

Molecular Formula

CH5N3O5S-2

Molecular Weight

171.14 g/mol

IUPAC Name

2-hydroxyguanidine;sulfate

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)/p-2

InChI Key

BLRHRRUXPXRAAM-UHFFFAOYSA-L

Canonical SMILES

C(=NO)(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.